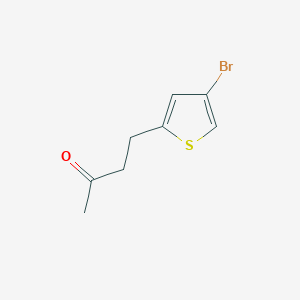

4-(4-Bromothiophen-2-yl)butan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-Bromothiophen-2-yl)butan-2-one is a chemical compound with the molecular formula C8H9BrOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The bromine atom is attached to the thiophene ring, making it a brominated thiophene derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromothiophen-2-yl)butan-2-one typically involves the bromination of thiophene derivatives followed by further functionalization. One common method is the bromination of 2-thiophenebutanone using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques like column chromatography and recrystallization are common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromothiophen-2-yl)butan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products

Substitution: Formation of various substituted thiophene derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Scientific Research Applications

4-(4-Bromothiophen-2-yl)butan-2-one has several scientific research applications:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Material Science: Employed in the development of semiconducting polymers for organic solar cells and other electronic devices.

Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.

Mechanism of Action

The mechanism of action of 4-(4-Bromothiophen-2-yl)butan-2-one depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In material science, its electronic properties are exploited to create semiconducting materials. The bromine atom and the thiophene ring play crucial roles in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

- 2-(4-Bromothiophen-2-yl)butan-1-one

- 1-(4-Bromothiophen-2-yl)butan-1-one

- 4-(5-Bromothiophen-2-yl)butan-2-one

Uniqueness

4-(4-Bromothiophen-2-yl)butan-2-one is unique due to the specific position of the bromine atom on the thiophene ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different physical and chemical properties compared to its analogs .

Biological Activity

4-(4-Bromothiophen-2-yl)butan-2-one is a compound of interest in organic chemistry and medicinal research due to its unique structural features, including a brominated thiophene ring. This compound has been investigated for various biological activities, particularly its potential antimicrobial and anticancer properties.

The molecular structure of this compound includes a bromine atom attached to a thiophene ring, which enhances its reactivity and biological activity. The compound can undergo various chemical reactions, such as substitution, oxidation, and reduction, making it a versatile intermediate in organic synthesis.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies assessing its effectiveness against various bacterial strains, the compound demonstrated significant inhibitory effects, although specific Minimum Inhibitory Concentration (MIC) values were not uniformly reported across all studies. The compound's mechanism of action likely involves disrupting cellular processes in microbial organisms .

Anticancer Properties

The anticancer potential of this compound has been highlighted in several studies. For instance, it has shown efficacy in arresting the cell cycle in the subG0 phase and inducing apoptosis in cancer cell lines such as HeLa and AGS. The compound's ability to depolarize mitochondrial membranes and activate caspases suggests a robust mechanism for inducing cancer cell death .

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Study : A study focused on the effects of various chalcone derivatives, including those related to this compound, found that these compounds exhibited significant cytotoxicity against human cancer cell lines with IC50 values ranging from 0.89 to 9.63 µg/mL. The study highlighted the potential for these compounds to serve as leads for new anticancer therapies .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of thiophene derivatives, including this compound. It was found to possess a broad spectrum of activity against Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antimicrobial agents.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. Its brominated thiophene structure allows it to engage with enzymes or receptors that play critical roles in cellular signaling pathways. This interaction can lead to alterations in cellular functions such as apoptosis and cell cycle regulation.

Properties

Molecular Formula |

C8H9BrOS |

|---|---|

Molecular Weight |

233.13 g/mol |

IUPAC Name |

4-(4-bromothiophen-2-yl)butan-2-one |

InChI |

InChI=1S/C8H9BrOS/c1-6(10)2-3-8-4-7(9)5-11-8/h4-5H,2-3H2,1H3 |

InChI Key |

HEPAQOAQGPILNQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC1=CC(=CS1)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.